molecular formula C16H17NO2S B6750012 N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B6750012
M. Wt: 287.4 g/mol
InChI Key: MHROHTGHFIIONW-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a phenyl group, a hydroxyethyl group, and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
  • N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
  • N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(2-hydroxyethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-8-7-11-3-1-5-13(9-11)17-16(19)15-10-12-4-2-6-14(12)20-15/h1,3,5,9-10,18H,2,4,6-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHROHTGHFIIONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NC3=CC=CC(=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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